Prudomestin

Description

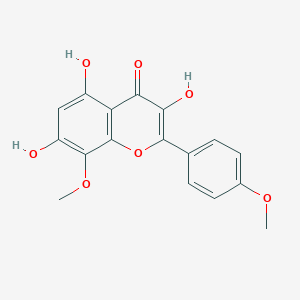

Structure

3D Structure

Properties

IUPAC Name |

3,5,7-trihydroxy-8-methoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-22-9-5-3-8(4-6-9)15-14(21)13(20)12-10(18)7-11(19)16(23-2)17(12)24-15/h3-7,18-19,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSIOUXODPWHFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318110 | |

| Record name | Prudomestin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prudomestin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3443-28-5 | |

| Record name | Prudomestin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3443-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prudomestin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prudomestin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

209 - 210 °C | |

| Record name | Prudomestin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Prudomestin: A Technical Overview of its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prudomestin, a flavonoid isolated from the plant Zanthoxylum armatum DC, has emerged as a compound of significant interest due to its potent biological activities.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's biological effects, with a focus on its antioxidant and anti-inflammatory properties. The information is compiled from recent scientific findings and is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Quantitative Biological Data

The biological activity of this compound has been quantified in several key assays, demonstrating its potential as a therapeutic agent. The following table summarizes the available quantitative data.

| Biological Activity | Assay | IC50 (µg/mL) | Standard | IC50 (µg/mL) | Reference |

| ROS Inhibition | Cellular ROS Assay | 1.5 ± 0.3 | Ibuprofen (B1674241) | 11.2 ± 1.9 | [1] |

| Antioxidant Activity | DPPH Radical Scavenging | 26.96 ± 0.19 | - | - | [1] |

Table 1: Summary of Quantitative Data on this compound's Biological Activity

In addition to its direct antioxidant and ROS-inhibiting effects, in silico studies have predicted a strong binding affinity of this compound to the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. The binding energy for this interaction was calculated to be -8.6 kcal/mol, which is comparable to the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen (-7.7 kcal/mol).[1]

Mechanism of Action

Antioxidant and Radical Scavenging Activity

This compound's antioxidant activity is attributed to its ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating the chain reactions that lead to oxidative stress. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method used to evaluate this radical scavenging capacity.

Reactive Oxygen Species (ROS) Inhibition

This compound has demonstrated potent inhibition of reactive oxygen species (ROS) in cellular assays.[1] ROS, such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide, are byproducts of normal cellular metabolism and can cause significant damage to cellular components when present in excess. The ability of this compound to reduce ROS levels suggests its potential in mitigating cellular damage associated with oxidative stress.

Cyclooxygenase-2 (COX-2) Inhibition

Molecular docking studies strongly suggest that this compound acts as an inhibitor of the COX-2 enzyme.[1] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By binding to the active site of COX-2, this compound is predicted to block the synthesis of these pro-inflammatory prostaglandins.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The DPPH radical has a deep violet color in solution, which is measured spectrophotometrically. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH radical is neutralized, leading to a loss of color.

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Sample Preparation: this compound is dissolved in a suitable solvent to prepare a stock solution, from which a series of dilutions are made to obtain a range of concentrations to be tested.

-

Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the this compound solution. A control is prepared by mixing the DPPH solution with the solvent used for the sample.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Cellular Reactive Oxygen Species (ROS) Inhibition Assay using DCFH-DA

Principle: This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

Protocol:

-

Cell Culture: Adherent cells (e.g., macrophages, endothelial cells) are seeded in a multi-well plate and cultured until they reach the desired confluence.

-

Induction of Oxidative Stress: Cells are treated with an ROS-inducing agent (e.g., hydrogen peroxide, lipopolysaccharide) in the presence or absence of varying concentrations of this compound. A control group without the inducing agent and this compound is also included.

-

Loading of DCFH-DA: After the treatment period, the culture medium is removed, and the cells are washed with a suitable buffer (e.g., phosphate-buffered saline). The cells are then incubated with a solution of DCFH-DA in a serum-free medium for a specific time (e.g., 30 minutes) at 37°C in the dark.

-

Washing: The DCFH-DA solution is removed, and the cells are washed again with the buffer to remove any extracellular probe.

-

Fluorescence Measurement: The fluorescence intensity of the intracellular DCF is measured using a fluorescence microplate reader, a fluorescence microscope, or a flow cytometer. The excitation and emission wavelengths for DCF are typically around 485 nm and 535 nm, respectively.

-

Data Analysis: The fluorescence intensity of the treated groups is compared to that of the control group to determine the effect of this compound on ROS production. The results can be expressed as a percentage of ROS inhibition.

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound.

Caption: this compound's direct antioxidant and radical scavenging mechanism.

Caption: Proposed mechanism of this compound's anti-inflammatory action via COX-2 inhibition.

Conclusion

This compound exhibits promising biological activities, particularly as a potent ROS inhibitor and antioxidant. In silico evidence further supports its potential as a COX-2 inhibitor, suggesting a role in modulating inflammatory pathways. These findings highlight this compound as a valuable lead compound for the development of novel therapeutic agents for conditions associated with oxidative stress and inflammation. Further in vitro and in vivo studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

In-Depth Technical Guide: Analysis of the Prudomestin Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Prudomestin" as initially searched appears to be a natural product with limited publicly available data regarding its signaling pathway. The primary characterized activity is the inhibition of xanthine (B1682287) oxidase. This guide synthesizes the available information and extrapolates potential signaling interactions based on its known inhibitory function and the broader context of pathways modulated by similar compounds.

Executive Summary

This compound, a natural flavonoid, has been identified as an inhibitor of xanthine oxidase (XO) with an IC50 of 6 µM.[1] Xanthine oxidase is a critical enzyme in purine (B94841) metabolism and a significant source of reactive oxygen species (ROS). By inhibiting XO, this compound has the potential to modulate signaling pathways sensitive to oxidative stress. This guide provides an overview of the putative signaling pathway affected by this compound, details relevant experimental protocols, and presents quantitative data on its inhibitory activity.

Core Signaling Pathway: Xanthine Oxidase Inhibition

The central mechanism of action for this compound, based on current data, is the inhibition of xanthine oxidase. This enzyme catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. A key consequence of this reaction is the production of superoxide (B77818) radicals and hydrogen peroxide, both of which are reactive oxygen species.

Putative Downstream Effects of XO Inhibition by this compound

Inhibition of xanthine oxidase by this compound would lead to a decrease in the production of uric acid and, critically, a reduction in ROS generation. This reduction in oxidative stress can impact several downstream signaling pathways, including:

-

NF-κB Signaling: ROS are known activators of the NF-κB pathway, a key regulator of inflammation. By reducing ROS levels, this compound may indirectly inhibit NF-κB activation and subsequent expression of pro-inflammatory cytokines.

-

MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are also sensitive to redox state. Reduced ROS could lead to decreased activation of these pathways, which are involved in cell proliferation, differentiation, and apoptosis.

-

Nrf2 Signaling: The Nrf2 pathway is a primary cellular defense against oxidative stress. While ROS can activate Nrf2, sustained high levels can be damaging. The modulatory effect of this compound on ROS levels could influence Nrf2 activity, although the precise outcome would be context-dependent.

Quantitative Data

The primary quantitative data available for this compound is its half-maximal inhibitory concentration (IC50) against xanthine oxidase.

| Compound | Target | IC50 | Reference |

| This compound | Xanthine Oxidase | 6 µM | [1] |

Experimental Protocols

Detailed experimental protocols for characterizing the activity of xanthine oxidase inhibitors are crucial for reproducible research.

Xanthine Oxidase Inhibition Assay

This protocol outlines a common method for determining the IC50 of a compound against xanthine oxidase.

Objective: To measure the concentration of an inhibitor (this compound) required to reduce the activity of xanthine oxidase by 50%.

Materials:

-

Xanthine oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Potassium phosphate (B84403) buffer (pH 7.5)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 295 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of the stock solution to test a range of concentrations.

-

In each well of the microplate, add the potassium phosphate buffer.

-

Add the various concentrations of this compound to the wells. Include a control well with solvent only (no inhibitor) and a blank well with buffer only (no enzyme).

-

Add the xanthine substrate to all wells.

-

Initiate the reaction by adding xanthine oxidase to all wells except the blank.

-

Immediately place the plate in the microplate reader and measure the rate of uric acid formation by monitoring the increase in absorbance at 295 nm over a set period (e.g., 10-15 minutes).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Visualizations

Putative this compound Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound and its potential impact on downstream signaling pathways.

Caption: this compound inhibits Xanthine Oxidase, reducing ROS and downstream effects.

Experimental Workflow for IC50 Determination

This diagram outlines the key steps in the experimental workflow for determining the IC50 of this compound.

Caption: Workflow for determining the IC50 of a xanthine oxidase inhibitor.

Conclusion and Future Directions

This compound demonstrates clear inhibitory activity against xanthine oxidase. The primary implication of this activity is the potential modulation of cellular redox state and downstream signaling pathways sensitive to reactive oxygen species. Future research should focus on:

-

Cell-based assays: To confirm the impact of this compound on ROS levels and the activity of pathways such as NF-κB and MAPK in a cellular context.

-

In vivo studies: To evaluate the therapeutic potential of this compound in models of diseases where xanthine oxidase and oxidative stress play a significant role, such as gout, cardiovascular diseases, and ischemia-reperfusion injury.

-

Selectivity profiling: To assess the specificity of this compound for xanthine oxidase against other enzymes to understand its potential off-target effects.

This guide provides a foundational understanding of the this compound signaling pathway based on current knowledge. As further research becomes available, this information will be updated to provide a more comprehensive picture of its mechanism of action and therapeutic potential.

References

A Technical Guide to the In Vitro Antioxidant Properties of Flavonoids from Prunus domestica, with Reference to Prudomestin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunus domestica, the common plum, is a source of various phenolic compounds, particularly flavonoids, which are recognized for their potential health benefits, including antioxidant activities. Among the flavonoids identified from this genus is a compound known as Prudomestin. While detailed research on the specific antioxidant capacity of this compound is emerging, studies on related compounds isolated from Prunus domestica, such as Prudomestisides A and B, have demonstrated potent antioxidant activity in vitro.[1] This technical guide provides an in-depth overview of the standard in vitro methodologies used to assess the antioxidant properties of such compounds. It details the experimental protocols for key assays, presents data organization structures, and visualizes the underlying mechanisms and workflows. The focus is on providing researchers with a practical framework for evaluating the antioxidant potential of natural products like this compound.

In Vitro Antioxidant Capacity Assays

The antioxidant activity of a compound can be evaluated through various in vitro assays, which are broadly categorized based on their mechanism: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). This guide details three widely adopted SET-based assays: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a simple, rapid, and widely used method to screen the radical scavenging activity of antioxidants.[2][3][4] The principle is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from deep violet to a pale yellow or colorless solution.[5] The change in absorbance is measured spectrophotometrically.

Experimental Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.[6]

-

Sample Preparation: Dissolve the test compound (e.g., this compound) in the same solvent to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the test sample at different concentrations with the DPPH solution. A typical ratio might be 100 µL of the sample and 100 µL of the DPPH reagent.[5]

-

Control and Blank:

-

Control: Contains the solvent and the DPPH solution (without the test compound).

-

Blank: Contains the solvent and the test compound (without the DPPH solution) to correct for any absorbance from the sample itself.

-

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 20-30 minutes).[5][6]

-

Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH, which is typically around 517 nm.[5]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentrations.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+).[7] The ABTS•+ is a blue-green chromophore, and its reduction by an antioxidant to the colorless ABTS form is monitored spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.[8]

Experimental Protocol:

-

Reagent Preparation: Generate the ABTS•+ radical cation by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[8][9]

-

Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate (B84403) buffer) to obtain a working solution with an absorbance of approximately 0.70 ± 0.02 at 734 nm.[8]

-

Sample Preparation: Prepare serial dilutions of the test compound in the appropriate solvent.

-

Reaction Mixture: Add a small volume of the test sample (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL) in a 96-well plate.

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).[9]

-

Measurement: Measure the decrease in absorbance at 734 nm.[8]

-

Calculation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog. The percentage of inhibition is calculated similarly to the DPPH assay, and a standard curve is generated using Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay directly measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[10][11][12] The change in absorbance is proportional to the antioxidant concentration in the sample.[13]

Experimental Protocol:

-

Reagent Preparation (FRAP Reagent): Prepare the FRAP reagent fresh by mixing:

-

300 mM acetate (B1210297) buffer (pH 3.6)

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl

-

20 mM FeCl₃·6H₂O solution

-

Mix these solutions in a 10:1:1 (v/v/v) ratio.[11] Warm the reagent to 37°C before use.

-

-

Sample Preparation: Prepare dilutions of the test compound.

-

Standard Curve: Prepare a standard curve using a known antioxidant, typically ferrous sulfate (B86663) (FeSO₄·7H₂O), at various concentrations.[12]

-

Reaction Mixture: Add a small volume of the sample or standard solution to a larger volume of the pre-warmed FRAP reagent.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 4 to 30 minutes).

-

Measurement: Measure the absorbance of the blue-colored solution at 593 nm.[11][13]

-

Calculation: The antioxidant capacity of the sample is determined from the standard curve and is expressed as Fe²⁺ equivalents (e.g., in µmol Fe²⁺/g of the sample).

Quantitative Data Summary

While specific quantitative data for this compound is not widely available in the reviewed literature, the results from the aforementioned assays are typically summarized in a table for comparative analysis.

| Compound | DPPH Scavenging (IC50, µg/mL) | ABTS Scavenging (TEAC, µM) | FRAP Value (µmol Fe²⁺/g) |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| Prudomestiside A | Data Not Available | Data Not Available | Data Not Available |

| Prudomestiside B | Data Not Available | Data Not Available | Data Not Available |

| Ascorbic Acid (Std.) | Reported Value | Reported Value | Reported Value |

| Trolox (Std.) | Reported Value | Reported Value | Reported Value |

Potential Mechanisms of Antioxidant Action

The antioxidant properties of flavonoids like this compound are primarily attributed to their chemical structure, which enables them to act as potent scavengers of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[14][15]

1. Direct Radical Scavenging: Flavonoids possess hydroxyl (-OH) groups attached to their aromatic ring structures. These groups can donate a hydrogen atom to unstable radicals (like O₂•⁻, •OH), effectively neutralizing them and terminating the oxidative chain reactions that can damage cellular components like lipids, proteins, and DNA.[16][17]

2. Modulation of Cellular Signaling Pathways: Beyond direct scavenging, flavonoids can exert antioxidant effects by modulating endogenous defense systems. A key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[18] Under conditions of oxidative stress, flavonoids can promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the ARE in the promoter regions of genes encoding for various antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT), leading to their increased expression and a strengthened cellular antioxidant defense.[18][19]

This compound, a flavonoid from Prunus domestica, belongs to a class of compounds with recognized antioxidant potential. While direct experimental data on this compound is limited, the established in vitro assays—DPPH, ABTS, and FRAP—provide a robust framework for its future evaluation. The methodologies and workflows detailed in this guide serve as a comprehensive resource for researchers aiming to quantify and understand the antioxidant properties of this and other natural products. The potential dual mechanism of action, involving both direct radical scavenging and the upregulation of endogenous antioxidant defenses via pathways like Nrf2, highlights the complexity and therapeutic promise of such compounds in mitigating oxidative stress. Further research is warranted to isolate this compound in sufficient quantities and rigorously assess its activity using these standardized protocols.

References

- 1. researchgate.net [researchgate.net]

- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. DPPH Radical Scavenging Assay [ouci.dntb.gov.ua]

- 5. youtube.com [youtube.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jmp.ir [jmp.ir]

- 13. mdpi.com [mdpi.com]

- 14. Reactive oxygen species (ROS) scavenging biomaterials for anti-inflammatory diseases: from mechanism to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Scavenging of reactive oxygen and nitrogen species with nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Scavenging of reactive oxygen species by silibinin dihemisuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Proanthocyanidins against Oxidative Stress: From Molecular Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Scavenging reactive oxygen species is a potential strategy to protect Larimichthys crocea against environmental hypoxia by mitigating oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

Prudomestin: A Technical Guide to its Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prudomestin, a naturally occurring flavonoid, has been identified within Prunus domestica, commonly known as the European plum. This technical guide provides an in-depth overview of the sourcing and isolation of this compound from its natural plant origin. It details comprehensive experimental protocols for extraction and purification, summarizes the available quantitative data, and explores its known biological activities, including its role as a xanthine (B1682287) oxidase inhibitor. Furthermore, this document presents hypothetical signaling pathways that may be modulated by this compound, based on the known activities of structurally related flavonoids. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Source of this compound

This compound has been successfully isolated from the heartwood and shoots of Prunus domestica. While other parts of the plant, such as the fruit, leaves, and pruning wood, are rich in various phenolic compounds, the heartwood and shoots are the specifically documented sources for this particular flavonoid.

Isolation of this compound from Prunus domestica

While a precise, standardized protocol for the isolation of this compound is not extensively documented, a general and effective methodology can be constructed based on established techniques for flavonoid separation from Prunus domestica. The following protocol outlines a comprehensive approach from extraction to purification.

Experimental Protocol: Extraction and Fractionation

-

Plant Material Preparation: Air-dried and coarsely powdered heartwood or shoots of Prunus domestica are used as the starting material.

-

Initial Extraction: The powdered plant material is subjected to exhaustive extraction with ethanol (B145695) (e.g., 95% ethanol) at room temperature with continuous stirring for an extended period (e.g., 48-72 hours). This process is typically repeated multiple times to ensure maximum extraction of phytochemicals.

-

Solvent Evaporation: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

-

Solvent Partitioning (Fractionation): The crude ethanolic extract is then suspended in water and sequentially partitioned with solvents of increasing polarity. A common approach involves partitioning with ethyl acetate (B1210297). The ethyl acetate fraction is known to be enriched with flavonoids.

-

Final Concentration: The resulting ethyl acetate fraction is concentrated under reduced pressure to yield a flavonoid-rich extract.

Experimental Protocol: Chromatographic Purification

The flavonoid-rich ethyl acetate extract is further purified using column chromatography to isolate this compound.

-

Column Preparation: A glass column is packed with a suitable stationary phase, most commonly silica (B1680970) gel (60-120 mesh) or Sephadex LH-20. The column is equilibrated with the initial mobile phase.

-

Sample Loading: The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system for flavonoid separation is a gradient of chloroform (B151607) and methanol (B129727) or petroleum ether and ethyl acetate.

-

Fraction Collection: Eluted fractions are collected in separate tubes and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol). Spots corresponding to flavonoids can be visualized under UV light or by using a suitable staining reagent.

-

Isolation and Identification: Fractions containing the compound of interest, as indicated by TLC analysis, are combined and the solvent is evaporated. The purity of the isolated this compound can be confirmed using High-Performance Liquid Chromatography (HPLC). Structural elucidation is typically performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Data

| Plant Part | Extraction Solvent | Fraction | Yield (%) | Reference |

| Pruning Wood | Dichloromethane followed by Ethyl Acetate | Ethyl Acetate Extract | 0.6 - 3.1 | [1] |

| Shoots | Ethanol | n-butanol and ethyl acetate soluble sub-fractions | Not Specified | [2] |

| Fruit (Peel + Flesh) | Not Specified | Ethyl Acetate Fraction | Not Specified | [3] |

Note: The yields presented are for the total extract or fraction and not for purified this compound.

Biological Activity and Signaling Pathways

Xanthine Oxidase Inhibition

This compound is a known inhibitor of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. The overproduction of uric acid is associated with conditions like gout. Flavonoids, including this compound, can inhibit xanthine oxidase through a mixed-type inhibition mechanism, suggesting they may bind to both the free enzyme and the enzyme-substrate complex. The planar structure and the presence of hydroxyl groups on the flavonoid scaffold are believed to be important for this inhibitory activity.

Figure 1: Proposed mechanism of Xanthine Oxidase inhibition by this compound.

Potential Anti-Inflammatory Signaling Pathways

While direct evidence for this compound's effect on specific inflammatory signaling pathways is limited, the activities of structurally similar flavonoids, such as other isoflavones, suggest potential interactions with key inflammatory cascades like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the cellular response to inflammatory stimuli and regulate the expression of pro-inflammatory genes. It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the activation of these pathways.

Figure 2: Hypothetical anti-inflammatory signaling pathways modulated by this compound.

Experimental Workflows

The following diagram illustrates the logical workflow for the isolation and characterization of this compound from Prunus domestica.

Figure 3: Experimental workflow for the isolation of this compound.

Conclusion

This compound represents a promising bioactive compound from Prunus domestica with potential therapeutic applications, particularly in the context of diseases associated with high uric acid levels and inflammation. This guide provides a foundational framework for its isolation and further investigation. Future research should focus on optimizing the isolation protocol to improve yields, conducting detailed studies to elucidate its precise mechanisms of action on inflammatory signaling pathways, and evaluating its efficacy and safety in preclinical models. The development of a standardized and quantifiable source of this compound will be crucial for advancing its potential as a lead compound in drug discovery programs.

References

Prudomestin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prudomestin, a naturally occurring flavonol, has garnered significant interest in the scientific community for its potential therapeutic properties. Isolated from natural sources such as Prunus domestica (plum) and Zanthoxylum acanthopodium, this polyphenolic compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological functions of this compound, supported by experimental data and methodologies.

Chemical Structure and Physicochemical Properties

This compound is chemically known as 3,5,7-trihydroxy-8-methoxy-2-(4-methoxyphenyl)chromen-4-one.[1] Its structure is characterized by a flavone (B191248) backbone with hydroxyl and methoxy (B1213986) substitutions that contribute to its chemical reactivity and biological activity.

// Atom nodes 1 [label="O", pos="0,1.5!"]; 2 [label="C", pos="0.866,1!"]; 3 [label="C", pos="0.866,0!"]; 4 [label="C", pos="0,-0.5!"]; 5 [label="C", pos="-0.866,0!"]; 6 [label="C", pos="-0.866,1!"]; 7 [label="C", pos="1.732,1.5!"]; 8 [label="O", pos="2.598,1!"]; 9 [label="C", pos="1.732,-0.5!"]; 10 [label="O", pos="2.598,-1!"]; 11 [label="C", pos="1.732,-1.5!"]; 12 [label="C", pos="0.866,-2!"]; 13 [label="C", pos="-0.866,-1.5!"]; 14 [label="C", pos="-1.732,-1!"]; 15 [label="C", pos="-1.732,0!"]; 16 [label="O", pos="-2.598,0.5!"]; 17 [label="H", pos="-3.031,0.8!"]; 18 [label="O", pos="-2.598,-1.5!"]; 19 [label="C", pos="-3.464,-1.5!"]; 20 [label="H", pos="-3.897,-1.2!"]; 21 [label="H", pos="-3.897,-1.8!"]; 22 [label="H", pos="-3.031,-1.8!"]; 23 [label="O", pos="0.866,-3!"]; 24 [label="H", pos="1.299,-3.3!"]; 25 [label="O", pos="-0.866,-2.5!"]; 26 [label="H", pos="-1.299,-2.8!"]; 27 [label="C", pos="3.464,1.5!"]; 28 [label="C", pos="4.33,1!"]; 29 [label="C", pos="4.33,0!"]; 30 [label="C", pos="3.464,-0.5!"]; 31 [label="C", pos="2.598,0!"]; 32 [label="O", pos="5.196,1.5!"]; 33 [label="C", pos="6.062,1!"]; 34 [label="H", pos="6.495,1.3!"]; 35 [label="H", pos="6.495,0.7!"]; 36 [label="H", pos="5.629,0.7!"]; 37 [label="O", pos="1.732,2.5!"]; 38 [label="H", pos="2.165,2.8!"];

// Bonds 1 -- 2; 2 -- 3; 3 -- 4; 4 -- 5; 5 -- 6; 6 -- 1; 2 -- 7; 7 -- 8; 8 -- 31; 3 -- 9; 9 -- 10; 9 -- 11; 11 -- 12; 12 -- 13; 13 -- 5; 13 -- 14; 14 -- 15; 15 -- 6; 15 -- 16; 16 -- 17; 14 -- 18; 18 -- 19; 19 -- 20; 19 -- 21; 19 -- 22; 12 -- 23; 23 -- 24; 11 -- 25; 25 -- 26; 7 -- 27; 27 -- 28; 28 -- 29; 29 -- 30; 30 -- 31; 31 -- 2; 28 -- 32; 32 -- 33; 33 -- 34; 33 -- 35; 33 -- 36; 7 -- 37; 37 -- 38; }

| Property | Value | Reference |

| IUPAC Name | 3,5,7-trihydroxy-8-methoxy-2-(4-methoxyphenyl)chromen-4-one | [1] |

| Molecular Formula | C17H14O7 | [1] |

| Molecular Weight | 330.29 g/mol | [1] |

| Solubility | Soluble in DMSO (65 mg/mL) | [2] |

| Physical State | Solid powder | |

| Natural Sources | Prunus domestica, Zanthoxylum acanthopodium | [1] |

Biological Activities and Quantitative Data

This compound has demonstrated notable inhibitory activity against several key enzymes and biological processes. The quantitative data for these activities are summarized in Table 2.

| Biological Activity | IC50 Value | Reference |

| Xanthine (B1682287) Oxidase Inhibition | 6 µM | [2] |

| Reactive Oxygen Species (ROS) Inhibition | 1.5 ± 0.3 µg/mL | [3] |

| Antioxidant Activity (DPPH radical scavenging) | 26.96 ± 0.19 µg/mL | [3] |

| Cyclooxygenase-2 (COX-2) Binding Energy | -8.6 kcal/mol | [3] |

Potential Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory properties of this compound may be attributed to its inhibitory effects on enzymes like xanthine oxidase and COX-2.[2][3] Furthermore, its potent antioxidant and ROS scavenging activities suggest a role in mitigating oxidative stress, a key contributor to inflammatory processes.

One proposed, though not yet definitively proven, mechanism of action for flavonoids with similar properties involves the modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is crucial in mediating the cellular response to cytokines and growth factors, and its dysregulation is implicated in various inflammatory diseases and cancers. This compound's anti-inflammatory effects could potentially be exerted through the inhibition of this pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Xanthine Oxidase Inhibition Assay

This assay spectrophotometrically measures the inhibition of xanthine oxidase, the enzyme responsible for converting xanthine to uric acid.

Materials:

-

Xanthine Oxidase from bovine milk

-

Xanthine (substrate)

-

This compound (test compound)

-

Allopurinol (B61711) (positive control)

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

-

96-well UV-transparent microplate

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare stock solutions of this compound and allopurinol in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add potassium phosphate buffer, xanthine solution, and varying concentrations of this compound or allopurinol.

-

Include a control group with the solvent alone.

-

Pre-incubate the plate at 25°C for 15 minutes.

-

Initiate the reaction by adding xanthine oxidase solution to each well.

-

Immediately measure the absorbance at 295 nm at regular intervals for a set period.

-

The rate of uric acid formation is determined by the increase in absorbance.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

DPPH Radical Scavenging Assay

This assay evaluates the antioxidant activity of this compound by measuring its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

This compound (test compound)

-

Ascorbic acid (positive control)

-

Methanol (B129727) or Ethanol

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol.

-

Prepare serial dilutions of this compound and ascorbic acid in the same solvent.

-

In a 96-well plate, add the DPPH solution to each well.

-

Add the different concentrations of this compound or ascorbic acid to the respective wells.

-

Include a control containing only the DPPH solution and the solvent.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm.

-

The scavenging activity is calculated as the percentage decrease in absorbance compared to the control.

-

The IC50 value is determined from the plot of scavenging activity against the concentration of this compound.

Cellular Reactive Oxygen Species (ROS) Inhibition Assay using DCFDA

This cell-based assay measures the ability of this compound to inhibit intracellular ROS production using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA).

Materials:

-

Cell line of interest (e.g., macrophages)

-

DCFDA (H2DCFDA)

-

This compound (test compound)

-

ROS-inducing agent (e.g., H2O2 or LPS)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom plate

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Seed the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified pre-incubation time.

-

Remove the medium and load the cells with DCFDA solution in serum-free medium.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Induce ROS production by adding a ROS-inducing agent.

-

Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).

-

The percentage of ROS inhibition is calculated relative to the cells treated with the ROS-inducing agent alone.

-

The IC50 value can be determined from the dose-response curve.

Predicted ADMET Profile

While a specific in vivo ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for this compound is not yet available in the literature, in silico predictions for flavonoids provide some general expectations. These parameters are crucial for assessing the drug-like properties of a compound.

| ADMET Parameter | Predicted Property for a Flavonoid like this compound | Importance in Drug Development |

| Absorption | Moderate to good oral bioavailability expected. | Determines the fraction of the drug that reaches systemic circulation. |

| Distribution | Likely to bind to plasma proteins. May cross some biological membranes. | Influences the drug's concentration at the target site. |

| Metabolism | Expected to undergo Phase I and Phase II metabolism in the liver. | Affects the drug's half-life and potential for drug-drug interactions. |

| Excretion | Primarily excreted through urine and feces as metabolites. | Determines the clearance of the drug from the body. |

| Toxicity | Generally low toxicity is expected for natural flavonoids. | Critical for the safety profile of a potential drug candidate. |

Conclusion

This compound is a promising natural compound with well-defined chemical and biological properties. Its potent antioxidant, anti-inflammatory, and enzyme-inhibitory activities make it a compelling candidate for further investigation in the context of various diseases. The provided experimental protocols offer a foundation for researchers to explore its mechanisms of action and therapeutic potential. Future studies should focus on elucidating its precise molecular targets, including its potential role in the JAK/STAT pathway, and on conducting comprehensive in vivo pharmacokinetic and pharmacodynamic studies to validate its drug-like properties.

References

An In-depth Technical Guide to Prudomestin and its Aglycone Form for Researchers, Scientists, and Drug Development Professionals

Abstract

Prudomestin, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its diverse pharmacological activities. As a bioactive aglycone, its therapeutic potential is linked to its antioxidant, anti-inflammatory, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of this compound, its chemical characteristics, and its relationship with its glycosidic precursors. Detailed experimental protocols for its isolation and the evaluation of its biological activities are presented, alongside a summary of key quantitative data. Furthermore, this guide elucidates the molecular mechanisms underlying its effects, with a particular focus on its interaction with the JAK/STAT signaling pathway. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Introduction

This compound, with the IUPAC name 3,5,7-trihydroxy-8-methoxy-2-(4-methoxyphenyl)chromen-4-one, is a flavonol, a class of flavonoids characterized by a 3-hydroxyflavone (B191502) backbone.[1][2] It is found in plants such as Prunus domestica (plum) and Zanthoxylum armatum.[1][3] Flavonoids in their aglycone form, like this compound, are often more readily absorbed in the gastrointestinal tract compared to their glycoside counterparts, potentially leading to higher bioavailability.[4]

This guide will delve into the technical aspects of this compound, providing a foundational understanding for its further investigation and potential therapeutic application.

Chemical Structure and the Aglycone Relationship

This compound is the aglycone component of naturally occurring flavonoid glycosides, such as prudomestisides A and B, which have been isolated from the shoots of Prunus domestica. The glycosidic bond in these molecules links a sugar moiety to the flavonoid structure. Enzymatic or acidic hydrolysis of these glycosides yields this compound, the non-sugar, bioactive component.

Below is a diagram illustrating the relationship between a flavonoid glycoside and its aglycone form.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, which are summarized in the tables below.

Table 1: Anti-inflammatory and Antioxidant Activities of this compound

| Activity | Assay | Target/Mechanism | IC50 / Binding Energy | Reference Compound | IC50 / Binding Energy (Reference) |

| ROS Inhibition | Cellular Assay | Reactive Oxygen Species | 1.5 ± 0.3 µg/mL | Ibuprofen | 11.2 ± 1.9 µg/mL |

| Antioxidant Activity | Not Specified | General Antioxidant | 26.96 ± 0.19 µg/mL | Not Specified | Not Specified |

| COX-2 Inhibition | In silico Docking | Cyclooxygenase-2 | -8.6 kcal/mol | Ibuprofen | -7.7 kcal/mol |

Data sourced from a study on compounds isolated from Zanthoxylum armatum DC.[3]

Table 2: Enzyme Inhibitory Activity of this compound

| Activity | Enzyme | IC50 |

| Xanthine Oxidase Inhibition | Xanthine Oxidase | 6 µM |

Data sourced from a study on natural products from Prunus domestica.[5]

Signaling Pathway Modulation: The JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and inflammation.[5][6] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer.[5] this compound has been identified as a potent modulator of this pathway, exhibiting high-affinity binding that attenuates the phosphorylation and subsequent nuclear translocation of STAT transcription factors.[6] This action can lead to a reduction in the expression of pro-inflammatory mediators like TNF-α, IL-6, and IL-23.[6]

Experimental Protocols

Isolation and Purification of this compound from Prunus domestica

This protocol is a general guideline for the isolation of flavonoids from plant material and may need to be optimized for this compound.

-

Extraction:

-

Air-dry and powder the plant material (e.g., heartwood or shoots of Prunus domestica).

-

Perform successive extractions with solvents of increasing polarity, starting with a non-polar solvent like hexane (B92381) to remove lipids, followed by a more polar solvent like ethyl acetate (B1210297) or methanol (B129727) to extract the flavonoids.

-

Concentrate the extracts under reduced pressure.

-

-

Fractionation:

-

Subject the crude extract to column chromatography over silica (B1680970) gel.

-

Elute the column with a gradient of solvents, for example, a mixture of hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

-

Purification:

-

Combine fractions containing the compound of interest based on TLC analysis.

-

Further purify the combined fractions using preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.

-

-

Structure Elucidation:

-

Confirm the structure of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

References

- 1. Potent ROS inhibitors from Zanthoxylum armatum DC of Nepali origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]

- 3. Figure 9, Dose response curves for the active compounds - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Fractionation Protocol for the Isolation of Polypeptides from Plant Biomass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | High-Purity Research Compound [benchchem.com]

Prudomestin: A Technical Guide to its Enzyme Inhibition Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prudomestin, a naturally occurring flavonoid, has garnered scientific interest for its potential as an enzyme inhibitor. This technical guide provides a comprehensive overview of the current understanding of this compound's inhibitory effects on key enzymes, focusing on xanthine (B1682287) oxidase, α-glucosidase, and IκB kinase α (IKKα). This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to facilitate further research and drug development efforts.

Introduction

This compound (3,5,7-Trihydroxy-4',8-dimethoxyflavone) is a flavonoid isolated from the heartwood of Prunus domestica. Flavonoids are a class of plant secondary metabolites known for their diverse biological activities, including antioxidant and enzyme inhibitory properties. This compound's chemical structure predisposes it to interact with various biological targets, making it a subject of investigation for its therapeutic potential. This guide focuses on its capacity to inhibit specific enzymes implicated in various pathological conditions.

Quantitative Inhibition Data

The inhibitory activity of this compound against various enzymes has been investigated, with the most definitive data available for xanthine oxidase. The following table summarizes the known quantitative data for this compound's enzyme inhibition.

| Target Enzyme | IC50 Value | Compound | Notes |

| Xanthine Oxidase | ~6 µM[1] | This compound | Indicates potent inhibition. |

| α-Glucosidase | Not Reported | This compound | Investigated, but specific IC50 value is not available in the reviewed literature. |

| IκB Kinase α (IKKα) | Not Reported | This compound | Identified as a potential inhibitor through in silico studies; experimental IC50 not determined. |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections describe the experimental protocols relevant to assessing the enzyme inhibition potential of this compound.

Xanthine Oxidase Inhibition Assay

This spectrophotometric assay determines the ability of a compound to inhibit xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

Phosphate (B84403) buffer (pH 7.5)

-

This compound (test compound)

-

Allopurinol (positive control)

-

Spectrophotometer (capable of measuring absorbance at 295 nm)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, xanthine solution, and varying concentrations of this compound.

-

Initiate the reaction by adding xanthine oxidase solution to each well.

-

Immediately measure the change in absorbance at 295 nm over a set period. The formation of uric acid results in an increase in absorbance at this wavelength.

-

The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence of this compound to the rate in a control reaction without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

α-Glucosidase Inhibition Assay

This colorimetric assay is used to screen for inhibitors of α-glucosidase, an enzyme involved in the breakdown of carbohydrates.

Materials:

-

α-Glucosidase (from Saccharomyces cerevisiae)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

-

Phosphate buffer (pH 6.8)

-

This compound (test compound)

-

Acarbose (positive control)

-

Sodium carbonate (Na2CO3) solution

-

Microplate reader (capable of measuring absorbance at 405 nm)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

In a 96-well plate, add phosphate buffer and varying concentrations of this compound.

-

Add the α-glucosidase solution to each well and incubate.

-

Initiate the reaction by adding the pNPG substrate solution.

-

After a defined incubation period, stop the reaction by adding sodium carbonate solution.

-

Measure the absorbance of the yellow-colored p-nitrophenol released from the enzymatic hydrolysis of pNPG at 405 nm.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the xanthine oxidase assay.

IKKα Inhibition and NF-κB Pathway Activation Assay (Western Blot)

This protocol is designed to experimentally validate the potential inhibitory effect of this compound on the IKKα kinase and the subsequent activation of the NF-κB signaling pathway in a cellular context.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Lipopolysaccharide (LPS)

-

This compound

-

Cell lysis buffer

-

Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-phospho-p65

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence detection reagents

-

Protein electrophoresis and Western blotting equipment

Procedure:

-

Culture RAW 264.7 cells to an appropriate confluency.

-

Pre-treat the cells with varying concentrations of this compound for a specified time.

-

Stimulate the cells with LPS to induce the NF-κB signaling pathway.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phosphorylated and total IκBα and p65.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and imaging system.

-

Analyze the band intensities to determine the effect of this compound on the phosphorylation of IκBα and p65, which are key indicators of IKKα activity and NF-κB pathway activation.

Signaling Pathways and Mechanisms of Action

Inhibition of Xanthine Oxidase

This compound's inhibition of xanthine oxidase has implications for conditions associated with hyperuricemia, such as gout. By blocking this enzyme, this compound can reduce the production of uric acid.

Figure 1. This compound's inhibition of Xanthine Oxidase in the purine (B94841) degradation pathway.

Potential Inhibition of the NF-κB Signaling Pathway

In silico studies have suggested that this compound may inhibit IKKα. IKKα is a critical component of the IκB kinase complex, which plays a central role in the activation of the NF-κB transcription factor. Inhibition of IKKα would prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes. This mechanism is supported by studies on the related compound prunetin, which has been shown to suppress the NF-κB pathway.

Figure 2. Proposed mechanism of this compound's interference with the NF-κB signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and validating potential enzyme inhibitors like this compound.

Figure 3. A generalized workflow for the identification and characterization of enzyme inhibitors.

Conclusion and Future Directions

This compound demonstrates clear inhibitory activity against xanthine oxidase, suggesting its potential as a therapeutic agent for hyperuricemia-related conditions. Its predicted interaction with IKKα and the subsequent modulation of the NF-κB pathway present an exciting avenue for the development of novel anti-inflammatory drugs. However, further research is required to fully elucidate its inhibitory profile. Specifically, the determination of a definitive IC50 value for α-glucosidase and the experimental validation of IKKα inhibition are critical next steps. Subsequent studies should focus on the in vivo efficacy and safety of this compound to translate these promising in vitro findings into potential clinical applications.

References

An In-depth Technical Guide on the Preliminary Cytotoxicity of Prudomestin

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature reveals a significant lack of specific data on the preliminary cytotoxicity of Prudomestin. This document, therefore, serves as a structured template outlining the requisite experimental data and methodologies that would be essential for a thorough evaluation of its cytotoxic potential. The examples provided are hypothetical or adapted from studies on similar flavonoid compounds to illustrate the expected data presentation and experimental design.

Introduction

This compound, a flavonoid compound, has been identified as a subject of interest for its potential bioactive properties. Understanding the cytotoxic profile of a novel compound is a critical preliminary step in the drug discovery and development process. Cytotoxicity assays are vital for determining the concentration at which a compound exhibits toxic effects on cells, which helps in establishing a therapeutic window and understanding its mechanism of action.[1][2] This guide provides a framework for the systematic evaluation of the preliminary cytotoxicity of this compound.

Quantitative Cytotoxicity Data

A crucial aspect of a cytotoxicity assessment is the quantitative determination of the compound's effect on cell viability. This data is typically presented in a tabular format to facilitate comparison across different cell lines and conditions.

Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 24 | 75.2 ± 5.4 |

| 48 | 52.1 ± 4.1 | ||

| 72 | 38.9 ± 3.5 | ||

| A549 | Lung Carcinoma | 24 | 98.5 ± 7.2 |

| 48 | 71.3 ± 6.3 | ||

| 72 | 55.6 ± 4.9 | ||

| HepG2 | Hepatocellular Carcinoma | 24 | 85.4 ± 6.8 |

| 48 | 63.7 ± 5.1 | ||

| 72 | 47.2 ± 4.2 | ||

| HCT116 | Colon Carcinoma | 24 | 110.2 ± 8.1 |

| 48 | 88.9 ± 7.5 | ||

| 72 | 69.4 ± 6.2 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical Effect of this compound on Cell Viability (MTT Assay)

| Cell Line | Concentration (µM) | % Cell Viability (48 hours) |

| MCF-7 | 10 | 92.3 ± 4.5 |

| 50 | 55.1 ± 3.8 | |

| 100 | 28.7 ± 2.9 | |

| A549 | 10 | 95.6 ± 5.1 |

| 50 | 68.4 ± 4.2 | |

| 100 | 41.2 ± 3.5 |

Data are presented as mean ± standard deviation relative to a vehicle-treated control.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. The following are standard protocols used in the assessment of cytotoxicity.

Cell Culture

Human cancer cell lines (e.g., MCF-7, A549, HepG2, HCT116) would be obtained from a reputable cell bank. Cells would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3]

-

Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

-

The cells are then treated with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

Following treatment, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in PBS) is added to each well.

-

The plate is incubated for 4 hours at 37°C.

-

The MTT solution is removed, and 100 µL of DMSO is added to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[4]

-

Cells are seeded and treated with this compound as described for the MTT assay.

-

After the incubation period, the culture supernatant is collected.

-

The amount of LDH in the supernatant is quantified using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

The absorbance is measured at the appropriate wavelength.

-

Cytotoxicity is calculated as the percentage of LDH release compared to a positive control (cells treated with a lysis buffer).

Flow Cytometry for Apoptosis Analysis

Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds.[5][6] It can be assessed using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

-

Cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 24 and 48 hours.

-

Both floating and adherent cells are collected and washed with cold PBS.

-

The cells are then resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Visualizations

Diagrams are powerful tools for illustrating complex biological processes and experimental designs.

Conclusion and Future Directions

While this compound has been identified as a natural flavonoid, there is a conspicuous absence of research into its cytotoxic properties. The framework presented in this guide provides a comprehensive approach to systematically evaluate the preliminary cytotoxicity of this compound. Future research should focus on performing these foundational assays to determine its IC50 values across a panel of cancer cell lines, elucidating its primary mechanism of cell death, and exploring its potential as a therapeutic agent. Such studies are imperative to unlock the potential of this compound in the field of pharmacology and drug development.

References

- 1. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In-vitro Cytotoxicity Investigations for Phytoconstituents of Saudi Medicinal Plants With Putative Ocular Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiproliferative, Cytotoxic, and Apoptotic Activity of Steroidal Oximes in Cervicouterine Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptosis induction in cancer cell lines by the carotenoid Fucoxanthinol from Pseudomonas stutzeri JGI 52 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of cancer cell apoptosis by flavonoids is associated with their ability to inhibit fatty acid synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Prudomestin's Interaction with Cell Signaling Cascades: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prudomestin (3,5,7-Trihydroxy-4',8-dimethoxyflavone) is a naturally occurring flavonoid with recognized inhibitory activity against xanthine (B1682287) oxidase.[1] Emerging evidence from commercial suppliers suggests a potential role for this compound as a modulator of key inflammatory cell signaling pathways, particularly the JAK/STAT cascade. This technical guide synthesizes the available, albeit limited, information on this compound's molecular interactions and provides a framework for its further investigation. By examining data from structurally related flavonoids, this document outlines plausible mechanisms of action and details the experimental protocols necessary to validate these hypotheses. The information is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction

This compound is a flavonoid, a class of secondary metabolites found in plants, known for their diverse bioactive properties. Chemically, it is 3,5,7-Trihydroxy-4',8-dimethoxyflavone. While its most prominently documented activity is the inhibition of xanthine oxidase, there is growing interest in its potential to modulate cellular signaling pathways involved in inflammation. One commercial source has positioned this compound as a cell-permeable, allosteric inhibitor of specific kinases within the JAK/STAT signaling pathway, suggesting its utility in studying and potentially treating autoimmune and chronic inflammatory conditions.[2] This guide will explore the current understanding of this compound's molecular targets and its putative effects on interconnected signaling networks.

Molecular Targets and Quantitative Data

The primary molecular target of this compound with validated quantitative data is xanthine oxidase. However, information from a commercial vendor points towards the JAK/STAT pathway as another key target, though peer-reviewed quantitative data for this interaction is not yet available.

| Target Enzyme/Pathway | Reported Activity | IC50 Value | Source |

| Xanthine Oxidase (XO) | Inhibition | 6 µM | [1] |

| JAK/STAT Signaling Pathway | Allosteric Inhibition | Not Reported | [2] |

Interaction with Cell Signaling Cascades

Based on preliminary data and the known activities of structurally similar flavonoids, this compound is hypothesized to interact with several key signaling cascades integral to inflammation and cellular homeostasis.

The JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for a multitude of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and apoptosis. A commercial supplier suggests that this compound allosterically inhibits specific kinase nodes within this pathway.[2] This mode of action would attenuate the phosphorylation and subsequent nuclear translocation of STAT transcription factors, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-23.[2] While direct, peer-reviewed evidence for this compound's effect on this pathway is pending, the role of the JAK/STAT pathway in inflammation is well-established, making it a plausible target for an anti-inflammatory flavonoid.

Potential Interaction with NF-κB and MAPK Pathways

Many flavonoids exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. A study on Prunetinoside, a related compound, demonstrated its ability to suppress the NF-κB pathway and activate the JNK (a MAPK) pathway in macrophage cells.[3] It is plausible that this compound shares these capabilities. Inhibition of the NF-κB pathway would involve preventing the phosphorylation of IκBα, which would otherwise lead to the nuclear translocation of the p65 subunit and the transcription of pro-inflammatory genes.

Detailed Experimental Protocols

As specific experimental data for this compound's interaction with signaling cascades is limited, the following are detailed, generalized protocols for key experiments that would be essential to validate its hypothesized mechanisms of action.

Western Blotting for Phosphorylated Signaling Proteins

This protocol is designed to assess the effect of this compound on the phosphorylation state of key proteins in the JAK/STAT, NF-κB, and MAPK pathways.

Objective: To determine if this compound inhibits the phosphorylation of STAT3, IκBα, and p38 MAPK in response to a pro-inflammatory stimulus.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

Cell culture medium and supplements

-

This compound

-

Pro-inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Interleukin-6 (IL-6))

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-STAT3, anti-STAT3, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate RAW 264.7 cells and grow to 80% confluency. Pre-treat cells with varying concentrations of this compound for 1-2 hours. Stimulate the cells with LPS (1 µg/mL) or IL-6 (20 ng/mL) for 15-30 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

In Vitro Kinase Assay